

Physical and chemical properties of Tributylmethylammonium salts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tributylmethylammonium*

Cat. No.: *B1194469*

[Get Quote](#)

An In-depth Technical Guide on the Core Physical and Chemical Properties of **Tributylmethylammonium** Salts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of various **Tributylmethylammonium** salts. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the underlying chemical principles governing the behavior of these compounds.

Introduction to Tributylmethylammonium Salts

Tributylmethylammonium salts are a class of quaternary ammonium compounds characterized by a central nitrogen atom bonded to three butyl groups and one methyl group. [1] The nature of the counter-anion significantly influences their physicochemical properties, making them versatile for a range of applications, including as phase-transfer catalysts, electrolytes, and in the synthesis of pharmaceuticals and fine chemicals.[1][2][3] The selection of a specific salt is often dictated by the requirements of a particular application, such as solubility, thermal stability, and reactivity.[4]

Physical and Chemical Properties

The physical and chemical properties of **Tributylmethylammonium** salts are largely determined by the nature of the anion associated with the **Tributylmethylammonium** cation. Below is a summary of the key properties for several common salts.

Tributylmethylammonium Methyl Sulfate

Tributylmethylammonium methyl sulfate is a quaternary ammonium salt often used as a phase-transfer catalyst.^[5] It facilitates reactions by transferring nucleophilic species between immiscible phases, thereby enhancing reaction rates.^{[1][5]} It is also employed as a supporting electrolyte in electrochemical systems and in the synthesis of metal-organic frameworks.^[5]

Property	Value	References
CAS Number	13106-24-6	[5] [6]
Molecular Formula	C ₁₄ H ₃₃ NO ₄ S	[5] [6]
Molecular Weight	311.48 g/mol	[5] [6]
Appearance	Viscous liquid or solid	[5]
Solubility	Highly soluble in polar solvents, less soluble in non-polar solvents.	[5]
Purity	≥95%	
Impurities	≤0.5% water, Chloride (Cl ⁻): ≤30 mg/kg	
Flash Point	179.50 °C (closed cup)	

Tributylmethylammonium Chloride

Also known as Methyl Tributyl Ammonium Chloride, this salt is recognized for its versatility and stability in various chemical environments.^[2] It is commonly used as a phase-transfer catalyst in the production of pharmaceuticals and agrochemicals.^[2]

Property	Value	References
CAS Number	56375-79-2	[2][7]
Molecular Formula	C13H30ClN	[2][7]
Molecular Weight	235.84 g/mol	[2][7]
Appearance	Crystals	
Melting Point	95-99 °C	[2]
Density	0.964 g/cm ³	[2]
Purity	≥98.0% (T)	
Water Content	< 1000 ppm	[2]

Tributylmethylammonium Bromide

This salt is also utilized as a phase-transfer catalyst in organic synthesis and in the preparation of ionic liquids.[8]

Property	Value	References
CAS Number	37026-88-3	[9][10]
Molecular Formula	C13H30BrN	[8][10]
Molecular Weight	280.29 g/mol	[9][10]
Appearance	Crystals	[9]
Melting Point	120-122 °C	[11]
Solubility in Water	0.1 g/mL, clear, colorless	[9][11]
Purity	≥98.0%	[9]

Tributylmethylammonium Iodide

Tributylmethylammonium iodide is an effective phase-transfer catalyst that facilitates the transfer of reactants between immiscible phases, thereby improving reaction efficiency and

yield.[3] It is also used in the development of ionic liquids for electrochemical applications and in the extraction of biomolecules.[3]

Property	Value	References
CAS Number	3085-79-8	[3][12]
Molecular Formula	C ₁₃ H ₃₀ IN	[3][12]
Molecular Weight	327.29 g/mol	[3][12]
Appearance	White to light yellow crystalline powder	[3][13]
Melting Point	184 °C	[3][13]
Purity	≥98%	[3][14]

Synthesis and Reactivity

General Synthesis

Tributylmethylammonium salts are typically synthesized via the quaternization of tributylamine. A common method involves the methylation of tributylamine using a methylating agent. For instance, **Tributylmethylammonium** methyl sulfate can be synthesized by reacting tributylamine with dimethyl sulfate.[5] This process is considered a greener alternative to methods involving hazardous materials like methyl chloride.[5]

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **Tributylmethylammonium** salts.

Reactivity and Thermal Stability

The reactivity of **Tributylmethylammonium** salts is closely linked to their function as phase-transfer catalysts. The **tributylmethylammonium** cation can encapsulate an anion in a lipophilic shell, allowing the resulting ion pair to dissolve in an organic medium and react with a substrate.^[1]

The thermal stability of these salts is a critical factor for their application in chemical processes. ^[15] Generally, all tested trialkylammonium salts have been found to be stable up to 165 °C.^[16] The stability is influenced by the nature of the counter-anion.^[16] For instance, the degradation of N,N,N-trimethylanilinium salts in DMSO at 120 °C was more pronounced for the chloride salt compared to the bromide and iodide salts, which is consistent with the order of halide nucleophilicity in polar aprotic solvents.^[16] Salts with non-nucleophilic counterions like tetrakis(3,5-bis(trifluoromethyl)phenyl)borate (BArF⁻) exhibit significantly retarded decomposition in solution.^[16]

Experimental Protocols

Synthesis of Tributylmethylammonium Methylcarbonate

A representative experimental protocol for the synthesis of a **Tributylmethylammonium** salt is the microwave-assisted synthesis of **Tributylmethylammonium** methylcarbonate from tributylamine and dimethyl carbonate (DMC).

Materials:

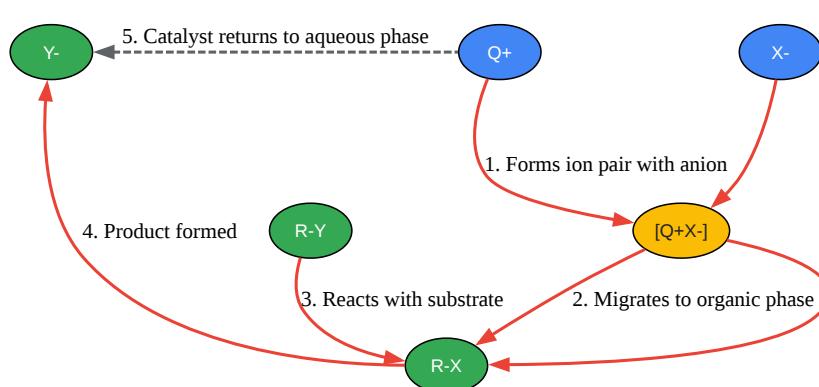
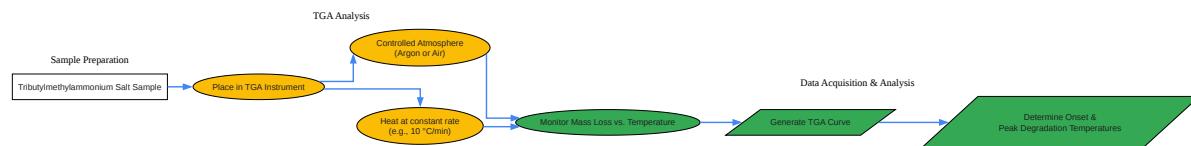
- Tributylamine
- Dimethyl carbonate (DMC)
- Microwave reactor

Procedure:

- A mixture of tributylamine and dimethyl carbonate (DMC), typically in a 1:2 base:DMC ratio, is prepared in a sealed microwave vial.^[17]

- The reaction vessel is placed in a microwave reactor and heated to a specified temperature (e.g., 140 °C, 150 °C, or 160 °C) for a designated period.[17]
- The progress of the reaction and the conversion of tributylamine to **tributylmethylammonium** methylcarbonate is monitored over time, for example, by taking aliquots and analyzing them using a suitable analytical technique like NMR spectroscopy.[17]
- It has been observed that increasing the temperature leads to an increase in the reaction rate and overall yield. For example, at 160 °C, a maximum yield of approximately 90% can be achieved in 4-6 hours.[17]

Thermogravimetric Analysis (TGA) for Thermal Stability



Thermogravimetric analysis (TGA) is a standard method to evaluate the thermal stability of salts.[16]

Apparatus:

- Thermogravimetric Analyzer

Procedure:

- A small sample of the **Tributylmethylammonium** salt is placed in the TGA furnace.
- The sample is heated at a constant rate (e.g., 10 °C min⁻¹) over a defined temperature range (e.g., 40–300 °C) under a controlled atmosphere (e.g., argon or air).[16]
- The mass of the sample is continuously monitored as a function of temperature.
- The onset and peak degradation temperatures are determined from the resulting mass vs. temperature trace.[16] Single-step degradation profiles are often indicative of sublimation. [16]

Q^+ = Tributylmethylammonium cation
 X^- = Nucleophilic anion
 $R-Y$ = Organic substrate
 $R-X$ = Product
 Y^- = Leaving group

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tributylmethylammonium methyl sulfate | 13106-24-6 | Benchchem [benchchem.com]
- 2. innospk.com [innospk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy Tributylmethylammonium methyl sulfate (EVT-345102) | 13106-24-6 [evitachem.com]
- 6. Tributylmethylammonium methyl sulfate | C14H33NO4S | CID 11045164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tributylmethylammonium chloride | C13H30N.Cl | CID 91822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. ≥98.0%, crystals | Sigma-Aldrich [sigmaaldrich.com]
- 10. Tributylmethylammonium bromide | C13H30N.Br | CID 10062191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 37026-88-3 CAS MSDS (Tributylmethylammonium bromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. calpaclab.com [calpaclab.com]
- 13. Tributylmethylammonium Iodide | 3085-79-8 | TCI EUROPE N.V. [tcichemicals.com]
- 14. Tributylmethylammonium Iodide | CymitQuimica [cymitquimica.com]
- 15. benchchem.com [benchchem.com]
- 16. Trialkylammonium salt degradation: implications for methylation and cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of Tributylmethylammonium salts]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1194469#physical-and-chemical-properties-of-tributylmethylammonium-salts>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com